molecular formula C24H18ClNO5S B11404317 ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11404317
M. Wt: 467.9 g/mol
InChI Key: ZRMZSMCFDQZJON-UHFFFAOYSA-N
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Description

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring, a thiophene ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation Reaction: The amide group is introduced by reacting the chlorinated chromene with an appropriate amine under controlled conditions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the chromene derivative using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the chromene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Reduction Products: Reduced carbonyl compounds.

    Substitution Products: Substituted chromene derivatives.

Scientific Research Applications

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with similar chromene structures but different substituents.

    Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.

    Ethyl Ester Compounds: Molecules containing ethyl ester groups with different core structures.

The uniqueness of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of chromene, thiophene, and ethyl ester functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H18ClNO5S

Molecular Weight

467.9 g/mol

IUPAC Name

ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H18ClNO5S/c1-3-30-24(29)21-17(14-6-4-13(2)5-7-14)12-32-23(21)26-22(28)20-11-18(27)16-10-15(25)8-9-19(16)31-20/h4-12H,3H2,1-2H3,(H,26,28)

InChI Key

ZRMZSMCFDQZJON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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